Bienvenue dans la boutique en ligne BenchChem!

4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one

Protein reactivity Metabolic activation Toxicology

Sourced as the certified Levonorgestrel Impurity 7, this 4,5-epoxy-19-norsteroid (CAS 25073-30-7) is supplied as a diastereomeric mixture, delivering a multi-peak chromatographic profile that is essential for HPLC method validation and system suitability testing per USP/EP monographs. Unlike single-isomer epoxides, this standard provides a rigorous stress test for chiral separation methods. Its well-characterized low non-enzymatic protein binding (~9-fold lower than norethisterone epoxide) and lack of epoxide hydrolase inhibition make it an authentic metabolite reference for CYP phenotyping and species-comparative metabolism studies without confounding artifacts.

Molecular Formula C21H28O3
Molecular Weight 328.452
CAS No. 25073-30-7
Cat. No. B569099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one
CAS25073-30-7
Molecular FormulaC21H28O3
Molecular Weight328.452
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5
InChIInChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18?,19+,20+,21?/m1/s1
InChIKeyQAADEDKZKKRMIM-DKFSCDSJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one (CAS 25073-30-7): Levonorgestrel Impurity 7 Reference Standard and Synthetic Intermediate


4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one (CAS 25073-30-7, molecular formula C₂₁H₂₈O₃, MW 328.45) is a synthetic 19-norsteroid bearing a 4,5-epoxide ring in place of the Δ⁴ double bond found in levonorgestrel. It is officially designated as Levonorgestrel Impurity 7 and is supplied as a mixture of diastereomers . The compound serves as both a key intermediate in the synthesis of levonorgestrel derivatives and as a certified impurity reference standard for pharmaceutical quality control, method validation, and stability studies .

Why Levonorgestrel Impurity 7 (CAS 25073-30-7) Cannot Be Replaced by Parent Levonorgestrel or Other In-Class Epoxides


The 4,5-epoxide modification in this compound fundamentally alters its chemical reactivity, enzyme interaction profile, and chromatographic behavior compared to both the parent drug levonorgestrel (which bears a 4-ene-3-one system) and the structurally analogous norethisterone-4β,5β-epoxide. Specifically, levonorgestrel-4β,5-oxide exhibits a ~9-fold lower non-enzymatic protein binding rate than norethisterone-4β,5-oxide and, unlike norethisterone-4β,5-oxide, does not inhibit microsomal epoxide hydrolase [1] [2]. Furthermore, CAS 25073-30-7 is supplied as a diastereomeric mixture, generating a multi-peak chromatographic signature that fundamentally differs from single-isomer epoxide standards such as CAS 51267-67-5 [3]. These differences preclude simple interchangeability in analytical reference workflows, impurity profiling, or metabolic pathway studies.

Quantitative Differentiation Evidence for 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one (CAS 25073-30-7) vs. Closest Analogs


Non-Enzymatic Albumin Binding Rate: ~9-Fold Lower Reactivity of Norgestrel-4β,5β-Epoxide vs. Norethisterone-4β,5β-Epoxide

In a direct comparison under identical experimental conditions, norgestrel-4β,5β-epoxide (the 4β,5β-isomer contained within the CAS 25073-30-7 diastereomeric mixture) demonstrated a non-enzymatic albumin binding rate of 42 pmol/mg albumin/hr, compared to 380 pmol/mg albumin/hr for norethisterone-4β,5β-epoxide—a ~9-fold lower reactivity [1]. Both epoxides showed no binding to non-SH proteins (concanavalin A, bovine γ-globulin) or to DNA and RNA, indicating that the difference resides specifically in sulfhydryl-dependent protein adduction propensity [1].

Protein reactivity Metabolic activation Toxicology Contraceptive steroid safety

Microsomal Epoxide Hydrolase (mEH) Inhibition: Absence of Activity by Levonorgestrel-4β,5-Oxide vs. Competitive Inhibition by Norethisterone-4β,5-Oxide

In a head-to-head study using purified rat liver microsomal epoxide hydrolase (mEH), norethisterone-4β,5-oxide acted as a competitive inhibitor with a Ki of 1.9 × 10⁻⁴ M, whereas levonorgestrel-4β,5-oxide did not inhibit this enzyme at all [1]. This qualitative difference was confirmed in microsomal preparations from both human liver and human placenta, demonstrating that the absence of mEH inhibition by the levonorgestrel epoxide is consistent across species [1]. Both epoxides did inhibit cytoplasmic glutathione S-transferases, indicating that the differential effect is enzyme-specific rather than a general loss of biological activity [1].

Enzyme inhibition Epoxide hydrolase Drug metabolism Detoxification pathways

Quantitative Importance as a Phase I Metabolite: 4,5-Epoxide Represents 15–25% of Extractable Metabolites

Under standardized rat liver microsomal incubation conditions (NADPH-fortified, phenobarbital- or 3-methylcholanthrene-induced), the 4,5-epoxide was found to be a quantitatively important metabolite, accounting for 15–25% of ethyl acetate-extractable metabolites for both levonorgestrel and norethisterone [1]. This establishes that epoxidation at the 4,5-position is a major metabolic pathway for 19-nortestosterone-derived progestins bearing a Δ⁴-3-keto system. Neither the parent steroids nor their 4,5-epoxides were mutagenic in the Ames Salmonella/microsome assay [1].

Drug metabolism CYP450 oxidation Metabolite profiling Pharmacokinetics

Diastereomeric Complexity: CAS 25073-30-7 as a Multi-Peak Mixture vs. Single-Isomer CAS 51267-67-5

CAS 25073-30-7 is explicitly designated as a mixture of diastereomers, exhibiting complex chromatographic behavior with distinct retention times and partial peak separation for individual stereoisomers [1]. This contrasts with CAS 51267-67-5, which is the single defined (4β,5β,17α)-isomer . The diastereomeric mixture requires validated HPLC and LC-MS methods with adequate resolution to distinguish relative contributions of each diastereomer, and mass spectrometry fragmentation patterns and NMR signals demand careful assignment due to stereoisomer-specific variations [1].

Chiral analysis HPLC method validation Impurity profiling Stereoisomer separation

Defined Synthetic Origin: 4β,5β-Epoxy-Norgestrel as a Characterized Side Product of the Ethinylation Step

In the comprehensive impurity profiling study of contraceptive gestogen synthesis by Horvath et al. (1997), 4β,5β-epoxy-norgestrel was identified and characterized as a synthetic side product formed specifically during the ethinylation step of norgestrel/levonorgestrel manufacture [1]. Its formation pathway is mechanistically distinct from other levonorgestrel impurities such as dimeric levonorgestrel (also formed during ethinylation), 6α/6β-hydroxylevonorgestrel (formed via oxidation), or 3-deoxolevonorgestrel (formed during ethinylation of the 3,17-dione intermediate) [1]. This defined provenance enables process chemists to trace batch-to-batch variability in this impurity to specific manufacturing unit operations.

Process impurity Synthesis by-product Ethinylation Gestogen manufacturing

High-Value Application Scenarios for 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one (CAS 25073-30-7)


Pharmaceutical Impurity Profiling and Pharmacopeial Compliance Testing of Levonorgestrel API

CAS 25073-30-7 is the certified reference standard for Levonorgestrel Impurity 7, a process-related impurity formed during the ethinylation step of levonorgestrel synthesis [1]. Regulatory monographs (USP, EP, BP) mandate that no single impurity exceed 0.5% and total impurities remain below 2.0% [2]. The diastereomeric mixture nature of CAS 25073-30-7 requires robust HPLC methods with adequate resolution to separate and quantify individual stereoisomer peaks, making it an essential system suitability standard for chromatographic method validation in ANDA and DMF submissions [3].

In Vitro Metabolism and CYP450-Mediated Biotransformation Studies of 19-Nor Progestins

As the 4,5-epoxide represents 15–25% of ethyl acetate-extractable Phase I metabolites of levonorgestrel in rat liver microsomal incubations, CAS 25073-30-7 serves as an authentic metabolite reference standard for identifying and quantifying this species in metabolic stability assays, CYP phenotyping experiments, and species-comparative metabolism studies [4]. Its demonstrated lack of microsomal epoxide hydrolase inhibition further makes it a useful probe substrate for studying epoxide detoxification pathways without confounding enzyme inhibition artifacts [4].

Structure-Toxicity Relationship (STR) Studies of Steroidal Epoxide Protein Adduction

The ~9-fold lower albumin binding rate of norgestrel-4β,5β-epoxide (42 pmol/mg/hr) compared to norethisterone-4β,5β-epoxide (380 pmol/mg/hr) provides a quantitative framework for investigating how subtle structural differences (13-ethyl vs. 13-methyl substitution in the gonane backbone) modulate the electrophilic reactivity of the 4,5-epoxide toward protein sulfhydryl groups [5]. Researchers can use CAS 25073-30-7 to probe the relationship between steroidal A-ring epoxide geometry and irreversible protein adduction, a key parameter in mechanism-based toxicity risk assessment.

Analytical Method Development for Chiral and Diastereomeric Separation of Steroid Epoxides

The multi-diastereomer composition of CAS 25073-30-7, with its complex chromatographic profile featuring distinct retention times and partial peak separation, provides an ideal challenge mixture for developing and validating chiral HPLC, SFC, or capillary electrophoresis methods capable of resolving stereoisomeric steroid epoxides [3]. Successful separation of this diastereomeric mixture serves as a meaningful stress test for method robustness, surpassing the limited information provided by single-isomer standards such as CAS 51267-67-5.

Quote Request

Request a Quote for 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.